2-Bromo-3,4-difluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of related bromo- and difluoro- compounds involves various strategies. For instance, the use of 2-bromo-3,3,3-trifluoropropene (BTP) in photocatalytic defluorinative reactions with N-aryl amino acids to generate gem-difluoro vinyl radicals for further radical cyclization is one approach . Another method involves the synthesis of 3-trifluoromethylated piperazin-2-ones from trifluoromethyl 2-bromo enones and N,N'-disubstituted ethylenediamines . These methods could potentially be adapted for the synthesis of 2-Bromo-3,4-difluoroaniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-3,4-difluoroaniline can be determined using techniques such as X-ray crystallography. For example, the crystal structure of the dihydrogen hexafluorosilicate monohydrates of p-bromoaniline was determined, showing that the compounds are isostructural with orthorhombic crystals . Similarly, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established by single-crystal X-ray diffraction analysis . These studies suggest that the molecular structure of 2-Bromo-3,4-difluoroaniline could also be elucidated using such techniques.
Chemical Reactions Analysis
The chemical reactivity of bromo- and difluoro- compounds is diverse. For example, 3-bromo-3,3-difluoroalanine Schiff bases undergo intramolecular rearrangement involving radical ipso-substitution at the aromatic ring . Additionally, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene towards various nucleophiles has been studied, leading to substitution products or ones arising from allylic rearrangement . These reactions highlight the potential reactivity of 2-Bromo-3,4-difluoroaniline in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and difluoro- compounds can be inferred from studies on similar substances. For instance, the photodissociation dynamics of bromo- and trifluoro- compounds have been investigated, providing insights into bond dissociation and the formation of radicals . The synthesis of 4-bromo-3-methylanisole through a continuous homogeneous bromination technology in a modular microreaction system demonstrates the potential for high-selectivity and control in reactions involving bromo compounds . These studies suggest that 2-Bromo-3,4-difluoroaniline would likely have distinct physical and chemical properties that could be explored in similar experimental setups.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Intermediates : 2-Bromo-3,4-difluoroaniline and related haloanilines serve as chemical intermediates in manufacturing pesticides, dyes, and drugs. Their nephrotoxic effects and capacity to alter gluconeogenesis have been studied in vitro, shedding light on their biochemical interactions (Hong et al., 2000).
- Structural Studies : The structural and physicochemical properties of 3,4-difluoroaniline, a related compound, have been extensively studied. This includes spectroscopic investigations (FT-IR, FT-Raman, NMR, and UV-Vis) and quantum chemical computations, providing a deep understanding of its characteristics (Kose et al., 2015).
Pharmaceutical Applications
- Synthesis of Biologically Active Compounds : 3,4-Difluoroaniline, a related aniline derivative, is a starting material for synthesizing various biologically active compounds, highlighting the significance of such compounds in pharmaceutical research (Gataullin et al., 1999).
Industrial Applications
- Dye Synthesis : 4-Bromo-3-methylanisole, a compound related to 2-Bromo-3,4-difluoroaniline, is crucial in synthesizing black fluorane dye for thermal papers. Its production via continuous homogeneous bromination technology represents advancements in dye synthesis for industrial applications (Xie et al., 2020).
Advanced Material Applications
- Organic Photovoltaic Devices : Compounds like 4-bromoanisole, which share structural similarities with 2-Bromo-3,4-difluoroaniline, are used to control the phase separation and crystallization in semiconducting polymer blends. This has significant implications for enhancing the efficiency of organic photovoltaic devices (Liu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3,4-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZURPPCPVPDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627905 | |
Record name | 2-Bromo-3,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-difluoroaniline | |
CAS RN |
1092349-87-5 | |
Record name | 2-Bromo-3,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3,4-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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